Home > Products > Screening Compounds P19172 > Streptomycin solution
Streptomycin solution -

Streptomycin solution

Catalog Number: EVT-7936870
CAS Number:
Molecular Formula: C42H84N14O36S3
Molecular Weight: 1457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Source and Classification

Streptomycin was discovered in 1943 and is classified under the aminoglycoside antibiotics. It acts by inhibiting bacterial protein synthesis, which is critical for bacterial growth and reproduction. The source of streptomycin is microbial fermentation, specifically from Streptomyces griseus, a soil-dwelling actinobacterium known for producing various antibiotics.

Synthesis Analysis

Methods and Technical Details

The synthesis of streptomycin involves several key steps:

  1. Fermentation: The initial step involves the fermentation of Streptomyces griseus in a nutrient-rich medium to produce streptomycin.
  2. Extraction: After fermentation, streptomycin is extracted from the culture broth using organic solvents.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate the active compound.
  4. Modification: Chemical modifications can be performed to create derivatives with enhanced efficacy or reduced toxicity. For instance, methods involving hydrolysis and reprotection of amines have been described for synthesizing specific derivatives of streptomycin .
Molecular Structure Analysis

Structure and Data

Streptomycin has a complex molecular structure characterized by several functional groups, including amino groups and a glycosidic bond. Its chemical formula is C21_{21}H39_{39}N7_7O12_{12}S, and it has a molecular weight of approximately 581.63 g/mol. The structure includes a 2-deoxystreptamine core linked to various sugar moieties, which are essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Streptomycin can undergo various chemical reactions:

  1. Oxidation: Streptomycin can be oxidized to form carboxylic acid derivatives when treated with potassium iodate in the presence of potassium iodide .
  2. Hydrolysis: The guanidine residues in streptomycin can be hydrolyzed to yield different derivatives through controlled reactions with acids or bases .
  3. Formation of Nanocomposites: Recent studies have explored the incorporation of streptomycin into chitosan-magnetic nanoparticles for controlled release applications, enhancing its antibacterial properties against resistant strains .
Mechanism of Action

Process and Data

Streptomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately causing the production of nonfunctional proteins. The disruption of protein synthesis is critical for bacterial cell survival, making streptomycin effective against various bacterial pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Streptomycin sulfate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water but less soluble in organic solvents such as ethanol and acetone.

Chemical Properties

  • pH: Streptomycin solutions are usually adjusted to a neutral pH for stability.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.

Relevant data indicate that streptomycin maintains its antibacterial activity across a range of pH levels, although optimal activity occurs at physiological pH .

Applications

Scientific Uses

Streptomycin has several important applications in medicine and research:

  • Antibiotic Therapy: It remains a critical drug for treating tuberculosis and other serious infections caused by susceptible bacteria.
  • Research Tool: In microbiological studies, streptomycin is used as a selective agent to isolate antibiotic-resistant strains.
  • Nanotechnology Applications: Recent advancements involve using streptomycin in drug delivery systems, such as nanoparticles, which enhance its therapeutic efficacy and reduce side effects .
Historical Context and Discovery Trajectory

Pioneering Isolation and Early Characterization of Streptomyces griseus

The discovery of streptomycin traces to October 19, 1943, when Albert Schatz, a PhD student in Selman Waksman’s laboratory at Rutgers University, isolated the compound from Streptomyces griseus. This actinobacterium was cultivated from heavily manured soil samples sourced from the New Jersey Agricultural Experimental Station [6] [10]. The bacterium’s name derives from Greek (strepto- = "twisted," mykēs = "fungus") and Latin (griseus = "gray"), reflecting its morphological traits: gray spore masses arranged in straight chains and gray-yellow reverse pigments [10]. Early characterization revealed:

  • Biological activity: Crude extracts exhibited broad-spectrum bactericidal effects against Gram-positive and Gram-negative pathogens, including Mycobacterium tuberculosis and Yersinia pestis [1] [6].
  • Fermentation challenges: Initial yields were extremely low (≈10 µg/mL), necessitating optimization of nutrient media and aeration [6].
  • Chemical purification: Streptomycin’s polar, polycationic structure (C~21~H~39~N~7~O~12~) complicated isolation. Podbielniak extractors––critical for solvent extraction––were initially blocked for export by the U.S., delaying global production [3].

Table 1: Key Milestones in Streptomycin’s Isolation

DateEventSignificance
October 1943Schatz isolates streptomycin from S. griseusFirst identification of the compound
January 1944Co-authored paper in Proc. Soc. Exp. Biol. Med.Validation of antibiotic properties
1945-1946Mayo Clinic (Feldman/Hinshaw) tuberculosis trialsProof of clinical efficacy in humans
1948U.S. government lifts equipment export restrictionsEnables global manufacturing scale-up

Evolution of Streptomycin’s Role in Antibiotic Research Paradigms

Streptomycin’s introduction revolutionized antibiotic science through three key shifts:

Mechanistic Innovation

Streptomycin was the first aminoglycoside proven to inhibit bacterial protein synthesis. It binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, causing codon misreading and premature termination of peptide chains [1] [5]. Unlike penicillin (which targets cell walls), this mechanism offered activity against intracellular pathogens like M. tuberculosis [1] [6].

Resistance Emergence

By 1947, the Medical Research Council (MRC) trial noted M. tuberculosis resistance in 5% of patients treated with streptomycin monotherapy. Research revealed two primary resistance pathways:

  • Chromosomal mutations: Alterations in rpsL (ribosomal protein S12) and rrs (16S rRNA) genes reduced drug binding affinity [1] [8].
  • Enzymatic modification: Aminoglycoside-modifying enzymes (e.g., streptomycin phosphotransferase) inactivated the drug [2].Notably, sub-minimal inhibitory concentrations (sub-MIC) of streptomycin were shown to select for cost-free resistance mutations in Streptomyces coelicolor, suggesting environmental antibiotic residues could drive resistance evolution [8].

Therapeutic Strategy Transformation

The MRC trial (1948) demonstrated that combining streptomycin with isoniazid and para-aminosalicylic acid reduced resistance rates from >80% (monotherapy) to <10% [1]. This cemented the paradigm of multi-drug therapy (MDT) for tuberculosis and informed all subsequent antibiotic deployment [1] [5].

Table 2: Streptomycin’s Impact on Antibiotic Research

DomainPre-Streptomycin ParadigmPost-Streptomycin Paradigm
Target PathogensGram-positive bacteriaGram-negative, acid-fast bacilli
Resistance ManagementNone establishedCombination therapy protocols
Drug DiscoveryCell-wall synthesis inhibitorsRibosome-targeting agents

Intellectual Property and Scientific Priority Debates in Antibiotic Discovery

The streptomycin narrative is intertwined with contentious disputes over credit, profit, and scientific equity:

Patent Controversy

In 1946, Waksman secured U.S. Patent 2,449,866 for streptomycin production, assigning royalties to the Rutgers Research and Endowment Foundation. Schatz––excluded from patent rights––sued in 1950, arguing his laboratory work constituted primary invention [6] [9]. The 1951 settlement granted Schatz 3% of foreign royalties and legal recognition as co-discoverer. Waksman retained 10%, and the foundation retained 87% [6] [9].

Global Technology Transfer Failures

Post-1948, the World Health Organization (WHO) launched an ambitious program to establish non-profit, state-run streptomycin factories globally. Sahib Singh Sokhey, WHO’s Assistant Director-General, spearheaded efforts in Eastern Europe and Asia. However, the U.S. blocked export licenses for Podbielniak extractors, citing "security concerns." By 1950, eight nations withdrew from WHO, condemning its inability to share antibiotic technology [3].

Nobel Prize Dispute

Waksman received the 1952 Nobel Prize in Physiology or Medicine for streptomycin’s discovery. The committee cited his "systematic studies of antibiotic production," omitting Schatz. Critics noted Waksman’s initial marginalization of Schatz’s role––including claims that technician Elizabeth Bugie (given 0.2% royalties) contributed more significantly [6] [7]. The Nobel Foundation’s statutes forbade posthumous awards or additions, preventing redress after Schatz’s evidence emerged [9].

Table 3: Key Figures in Streptomycin’s Controversies

IndividualRoleOutcome
Albert SchatzIsolated active strain; co-authored papers3% royalties; legal co-discoverer status
Selman WaksmanLab director; patent holder10% royalties; 1952 Nobel Prize
Elizabeth BugieResearch technician0.2% royalties; omitted from patent
Sahib SokheyWHO technology transfer directorProgram collapsed due to U.S. export bans

Properties

Product Name

Streptomycin solution

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Molecular Formula

C42H84N14O36S3

Molecular Weight

1457.4 g/mol

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1

InChI Key

QTENRWWVYAAPBI-YZTFXSNBSA-N

Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.